Cas no 944279-23-6 (4-(2-(Dimethylamino)ethoxy)-3-fluorophenylboronic acid)

4-(2-(Dimethylamino)ethoxy)-3-fluorophenylboronic acid 化学的及び物理的性質
名前と識別子
-
- (4-(2-(dimethylamino)ethoxy)-3-fluorophenyl)boronic acid
- 4-(2-(dimethylamino)ethoxy)-3-fluorophenylboronic acid
- [4-[2-(dimethylamino)ethoxy]-3-fluorophenyl]boronic acid
- 4-[2-(DIMETHYLAMINO)ETHOXY]-3-FLUOROPHENYLBORONIC ACID
- AM87783
- SY265495
- I12568
- 4-(2-(Dimethylamino)ethoxy)-3-fluorophenylboronic acid
-
- MDL: MFCD28400495
- インチ: 1S/C10H15BFNO3/c1-13(2)5-6-16-10-4-3-8(11(14)15)7-9(10)12/h3-4,7,14-15H,5-6H2,1-2H3
- InChIKey: WIRZCZXOJWPDTM-UHFFFAOYSA-N
- ほほえんだ: FC1C=C(B(O)O)C=CC=1OCCN(C)C
計算された属性
- 水素結合ドナー数: 2
- 水素結合受容体数: 5
- 重原子数: 16
- 回転可能化学結合数: 5
- 複雑さ: 207
- トポロジー分子極性表面積: 52.9
4-(2-(Dimethylamino)ethoxy)-3-fluorophenylboronic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1182232-5g |
(4-(2-(Dimethylamino)ethoxy)-3-fluorophenyl)boronic acid |
944279-23-6 | 95% | 5g |
¥16717.00 | 2024-04-24 | |
TRC | D124550-250mg |
4-(2-(Dimethylamino)ethoxy)-3-fluorophenylboronic acid |
944279-23-6 | 250mg |
$ 530.00 | 2022-06-05 | ||
TRC | D124550-500mg |
4-(2-(Dimethylamino)ethoxy)-3-fluorophenylboronic acid |
944279-23-6 | 500mg |
$ 880.00 | 2022-06-05 | ||
Chemenu | CM219290-250mg |
(4-(2-(dimethylamino)ethoxy)-3-fluorophenyl)boronic acid |
944279-23-6 | 95+% | 250mg |
$218 | 2022-08-31 | |
Chemenu | CM219290-100mg |
(4-(2-(dimethylamino)ethoxy)-3-fluorophenyl)boronic acid |
944279-23-6 | 95+% | 100mg |
$138 | 2021-08-04 | |
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | D856048-5g |
4-(2-(Dimethylamino)ethoxy)-3-fluorophenylboronic acid |
944279-23-6 | 98% | 5g |
¥10,996.00 | 2022-01-12 | |
eNovation Chemicals LLC | D628462-5g |
4-(2-(dimethylamino)ethoxy)-3-fluorophenylboronic acid |
944279-23-6 | 97% | 5g |
$2286 | 2025-02-21 | |
Chemenu | CM219290-250mg |
(4-(2-(dimethylamino)ethoxy)-3-fluorophenyl)boronic acid |
944279-23-6 | 95+% | 250mg |
$218 | 2021-08-04 | |
Matrix Scientific | 150137-1g |
4-(2-(Dimethylamino)ethoxy)-3-fluorophenylboronic acid, 95% |
944279-23-6 | 95% | 1g |
$859.00 | 2023-09-10 | |
eNovation Chemicals LLC | D711420-0.1g |
4-[2-(Dimethylamino)ethoxy]-3-fluorophenylboronic Acid |
944279-23-6 | 95% | 0.1g |
$825 | 2024-07-20 |
4-(2-(Dimethylamino)ethoxy)-3-fluorophenylboronic acid 関連文献
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Filipa Mandim,Lillian Barros,Ricardo C. Calhelha,Rui M. V. Abreu,José Pinela,Maria José Alves,Sandrina Heleno,P. F. Santos,Isabel C. F. R. Ferreira Food Funct., 2019,10, 78-89
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Amanda Bongers,Berthorie Beauvoir,Nicholas Streja,Georg Northoff,Alison B. Flynn Chem. Educ. Res. Pract., 2020,21, 496-512
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Angelos B. Canaj,Milosz Siczek,Marta Otręba,Tadeusz Lis,Giulia Lorusso,Marco Evangelisti,Constantinos J. Milios Dalton Trans., 2016,45, 18591-18602
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Tianyu Zhu,Chen Chen,Sisi Wang,Yi Zhang,Dongrong Zhu,Lingnan Li,Jianguang Luo,Lingyi Kong Chem. Commun., 2019,55, 8231-8234
4-(2-(Dimethylamino)ethoxy)-3-fluorophenylboronic acidに関する追加情報
Introduction to 4-(2-(Dimethylamino)ethoxy)-3-fluorophenylboronic Acid (CAS No. 944279-23-6)
4-(2-(Dimethylamino)ethoxy)-3-fluorophenylboronic acid (CAS No. 944279-23-6) is a versatile organic compound that has garnered significant attention in the fields of medicinal chemistry and materials science. This compound, characterized by its unique boronic acid functional group and the presence of a fluorine atom, offers a wide range of applications, particularly in the development of novel pharmaceuticals and advanced materials.
The structure of 4-(2-(Dimethylamino)ethoxy)-3-fluorophenylboronic acid is composed of a phenyl ring substituted with a fluorine atom at the 3-position and a dimethylaminoethoxy group at the 4-position. The boronic acid moiety, which is a key feature of this compound, provides it with unique reactivity and functional properties. This combination of structural elements makes it an attractive candidate for various chemical reactions and biological studies.
In recent years, the use of boronic acids in organic synthesis has expanded significantly due to their ability to participate in Suzuki-Miyaura coupling reactions, which are widely used in the synthesis of complex organic molecules, including pharmaceuticals. The presence of the fluorine atom in 4-(2-(Dimethylamino)ethoxy)-3-fluorophenylboronic acid further enhances its utility by introducing additional electronic and steric effects that can influence the reactivity and selectivity of these coupling reactions.
Beyond its role in synthetic chemistry, 4-(2-(Dimethylamino)ethoxy)-3-fluorophenylboronic acid has also shown promise in medicinal chemistry. The dimethylaminoethoxy group imparts lipophilic properties to the molecule, which can enhance its ability to cross cell membranes and interact with biological targets. This makes it a valuable starting material for the development of new drugs, particularly those targeting neurological disorders and cancer.
Recent studies have explored the potential of boronic acids as prodrugs, which are biologically inactive compounds that are converted into active drugs within the body. The boronic acid group can be designed to undergo specific chemical transformations under physiological conditions, releasing the active drug molecule. This approach has been particularly useful in improving the pharmacokinetic properties of drugs, such as increasing their solubility and reducing their toxicity.
In addition to its applications in drug development, 4-(2-(Dimethylamino)ethoxy)-3-fluorophenylboronic acid has also been investigated for its use in materials science. Boronic acids have been utilized in the synthesis of polymers and other advanced materials due to their ability to form reversible covalent bonds with diols. This property makes them useful in creating dynamic materials that can respond to environmental stimuli, such as changes in pH or temperature.
The unique combination of functional groups in 4-(2-(Dimethylamino)ethoxy)-3-fluorophenylboronic acid also makes it an excellent candidate for use in sensor technologies. The fluorine atom can enhance the sensitivity and selectivity of sensors by modulating electronic properties, while the boronic acid group can facilitate specific interactions with target molecules. This dual functionality has led to its exploration in the development of biosensors for detecting various analytes, including glucose and other small molecules.
In conclusion, 4-(2-(Dimethylamino)ethoxy)-3-fluorophenylboronic acid (CAS No. 944279-23-6) is a multifaceted compound with a wide range of applications in both synthetic chemistry and biological research. Its unique structural features make it a valuable tool for developing new pharmaceuticals, advanced materials, and sensor technologies. As research continues to uncover new possibilities for this compound, it is likely to play an increasingly important role in various scientific disciplines.
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